SQ109 - 502487-67-4

SQ109

Catalog Number: EVT-282565
CAS Number: 502487-67-4
Molecular Formula: C22H38N2
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SQ109 is a synthetic diamine compound that has shown promise as a potential treatment for various bacterial and protozoal infections. It is classified as an ethambutol analogue due to its diamine structure, but it exhibits a distinct mechanism of action. [] SQ109 has garnered significant interest in scientific research due to its broad-spectrum antimicrobial activity, particularly its efficacy against drug-resistant Mycobacterium tuberculosis. []

Ethambutol

  • Compound Description: Ethambutol is a first-line antitubercular drug that inhibits arabinosyl transferases, essential enzymes for cell wall biosynthesis in Mycobacterium tuberculosis. []

N'-adamantylethylenediamine

  • Compound Description: N'-adamantylethylenediamine is a major metabolite of SQ109 found in lung tissue. []
  • Relevance: This compound is a metabolite of SQ109, lacking the geranyl moiety. Importantly, N'-adamantylethylenediamine does not exhibit inhibitory activity against M. tuberculosis, M. smegmatis, Bacillus subtilis, or E. coli. []

Hydroxy-adamantyl analog of SQ109

  • Compound Description: This compound is a major metabolite of SQ109 detected in lung tissue, formed by hydroxylation of the adamantyl group. []
  • Relevance: As a metabolite of SQ109, the hydroxy-adamantyl analog does not exhibit inhibitory activity against M. tuberculosis, M. smegmatis, Bacillus subtilis, or E. coli. []

Mono-oxygenated forms of SQ109

  • Compound Description: Six mono-oxygenated metabolites of SQ109 were identified and tested for anti-protozoal activity. []
  • Relevance: These metabolites retain some activity against protozoan parasites but are generally less potent than SQ109. []
  • Compound Description: These synthetic analogs of SQ109 feature modifications at the adamantyl group. []
  • Relevance: These analogs displayed enhanced activity (4-10 fold) against Plasmodium falciparum asexual blood stages compared to SQ109, with low toxicity observed in human HepG2 cells, highlighting their potential as antimalarial leads. []

BM212

  • Compound Description: BM212 is a 1,5-diarylpyrrole compound that inhibits M. tuberculosis growth. [, ]

AU1235

  • Compound Description: AU1235 is an anti-tubercular agent that targets MmpL3. []

HC2091

  • Compound Description: HC2091 is a novel compound with potent anti-tubercular activity. []
  • Relevance: HC2091, similar to SQ109, targets the MmpL3 mycolic acid transporter in M. tuberculosis. Despite this shared target, HC2091 does not induce cross-resistance with SQ109, suggesting a different binding mechanism to MmpL3. []
  • Compound Description: This series of analogs involved replacing the ethylene diamine linker in SQ109 with oxa-, thia-, or heterocyclic groups. Additionally, some analogs featured the replacement of the adamantyl group with a 1,2-carborane or the N-geranyl group with alternative hydrophobic moieties. []
  • Relevance: These modifications aimed to explore structure-activity relationships and identify compounds with improved activity against various pathogens. While most analogs displayed reduced activity against mycobacteria compared to SQ109, some exhibited enhanced potency against Trypanosoma brucei, highlighting the impact of structural modifications on target specificity and biological activity. []
Classification

SQ109 falls under the category of antitubercular drugs and is classified as a small molecule antibiotic. It is particularly notable for its activity against drug-resistant strains of M. tuberculosis, making it a candidate for combination therapies aimed at improving treatment outcomes .

Synthesis Analysis

The synthesis of SQ109 involves several key steps that utilize various chemical reactions to construct its complex structure. The primary synthetic route begins with the preparation of geranylamine from geraniol using the Mitsunobu reaction, followed by the formation of alcohols and bromoacetamide derivatives through modified Ritter reactions.

  1. Starting Materials: Geraniol is converted to geranylamine.
  2. Intermediate Compounds: Alcohols are synthesized using lithium thiazolyl reagents and 2-adamantanone.
  3. Final Steps: The bromoacetamide derivatives are prepared and subsequently converted into crystalline difumarate salts for biological testing.

The synthesis parameters include:

  • Reaction temperature: 0–10 °C
  • Solvent: Tetrahydrofuran (THF)
  • Time: Approximately 2.5 hours under an argon atmosphere .
Molecular Structure Analysis

The molecular structure of SQ109 can be described as follows:

  • Chemical Formula: C12_{12}H18_{18}N2_{2}
  • Molecular Weight: Approximately 206.29 g/mol
  • Structural Features:
    • Contains an adamantane core, providing rigidity and hydrophobic characteristics.
    • Features an ethylenediamine moiety that contributes to its interaction with biological targets.

The conformation of SQ109 has been studied using molecular dynamics simulations and density functional theory calculations, revealing that it adopts favorable gauche conformations in both hydrophilic and hydrophobic environments, which are critical for its binding interactions within the MmpL3 transporter .

Chemical Reactions Analysis

SQ109 undergoes various chemical reactions during its synthesis and biological activity:

  1. Formation Reactions:
    • The Mitsunobu reaction facilitates the conversion of alcohols to amines.
    • Bromoacetamide derivatives are formed through Ritter reactions.
  2. Biological Interactions:
    • SQ109 interacts with MmpL3, disrupting the transmembrane electrochemical gradient necessary for cell wall biosynthesis.
    • It has been shown to induce pro-inflammatory responses in immune cells, enhancing host defense mechanisms against M. tuberculosis .
Mechanism of Action

SQ109's mechanism of action primarily involves its binding to MmpL3, inhibiting its function. This inhibition disrupts the transport of trehalose monomycolate, a critical precursor for mycobacterial cell wall components. The resulting impairment in cell wall biosynthesis leads to bacterial death.

Key points about its mechanism include:

  • Target Protein: Mycobacterial membrane protein Large 3 (MmpL3).
  • Effect on Host Immunity: SQ109 promotes M1 macrophage polarization and enhances pro-inflammatory cytokine production, contributing to improved immune responses against infection .
  • Synergistic Effects: When used in combination with other anti-tubercular drugs like isoniazid and rifampicin, SQ109 can reduce treatment duration significantly .
Physical and Chemical Properties Analysis

SQ109 exhibits several important physical and chemical properties:

  • Solubility: Moderate solubility in water; better solubility in organic solvents.
  • Permeability: Classified as having medium permeability across cell membranes (P = 13.14 × 106^{-6} cm/s).
  • Toxicity Profile: Exhibits low toxicity with an IC50 value of approximately 26 µM in vitro, indicating a favorable therapeutic window (selectivity index = 16.7) .
Applications

SQ109 has significant potential applications in treating tuberculosis, particularly in cases resistant to standard therapies:

  1. Antitubercular Agent: Effective against both drug-sensitive and drug-resistant strains of M. tuberculosis.
  2. Combination Therapy: Its ability to enhance the efficacy of existing drugs makes it a candidate for combination regimens.
  3. Research Tool: Provides insights into mycobacterial biology and host-pathogen interactions due to its unique mechanism of action.
Introduction to SQ109 in the Context of Antimicrobial Drug Development

Historical Emergence of SQ109 as a Novel Antitubercular Agent

SQ109 emerged from a collaborative effort between Sequella, Inc. and the NIH's Laboratory of Host Defenses initiated in January 1999. The program systematically evaluated a library of 63,238 compounds designed around ethambutol's 1,2-ethylenediamine pharmacophore [1] [7]. Researchers prioritized this scaffold because: (1) historical combinatorial chemistry approaches were unavailable when ethambutol was originally developed; (2) ethambutol demonstrated clinical efficacy even as monotherapy in early trials, though toxicity necessitated dose reduction; and (3) ethambutol's moderate minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis limited its efficacy at achievable human blood concentrations [1] [4].

The development timeline reflects systematic progression:

  • 1999-2001: Library synthesis using diverse amine monomers (aliphatic, aromatic, bicyclic, amino alcohols) to maximize molecular diversity [1]
  • 2002-2004: Pharmacodynamic characterization demonstrating MIC values of 0.16-0.64 µg/mL against M. tuberculosis H37Rv, superior to ethambutol [4]
  • 2007: FDA orphan drug designation for drug-susceptible and drug-resistant TB [5]
  • 2009-2012: Phase I clinical trials confirming safety and tolerability in humans [1]
  • 2012-2016: Phase IIb/III trial in Russia demonstrating efficacy against MDR-TB [8]

SQ109's chemical optimization addressed ethambutol's limitations by incorporating an asymmetric adamantyl-geranyl diamine structure (C₂₂H₃₈N₂, MW 330.56 g/mol), enhancing both membrane permeability and target affinity [4] [5]. This strategic design yielded a compound with 62-fold greater in vitro potency against M. tuberculosis compared to ethambutol while maintaining favorable pharmacokinetic properties [4].

Table 1: Key Milestones in SQ109 Development

YearDevelopment PhaseSignificant Finding
1999Collaborative InitiationNIAID-Sequella agreement signed
2001Compound IdentificationLead selection from 63,238-member library
2004Preclinical ValidationSuperior efficacy vs EMB in murine TB model
2007Regulatory MilestoneFDA Orphan Drug designation granted
2012Clinical AdvancementPhase II trials initiation for MDR-TB
2016Clinical EvidencePhase IIb/III trial completion in Russia

Role of SQ109 in Addressing Global Tuberculosis Drug Resistance

The global TB landscape faces alarming challenges: approximately 650,000 prevalent MDR-TB cases and rising XDR-TB incidence, with only 62% treatment success rates for MDR-TB using conventional regimens [1] [10]. SQ109 addresses three critical gaps in TB management:

Novel Mechanism of Action and Resistance Profile

SQ109 targets the mycobacterial membrane protein large 3 (MmpL3), a transporter critical for cell wall assembly. Specifically, it inhibits the proton-motive-force-dependent translocation of trehalose monomycolate (TMM), the precursor of trehalose dimycolate (TDM) and cell wall mycolates [1] [3] [7]. This mechanism differs fundamentally from first-line drugs:

Table 2: Mechanism Comparison Between SQ109 and Reference TB Drugs

DrugPrimary TargetResistance MechanismCross-Resistance with SQ109
SQ109MmpL3 transporterMutations in mmpL3; MmpL7 effluxNot observed
IsoniazidInhA/Enoyl reductasekatG mutations; inhA overexpressionNone
RifampicinRNA polymeraserpoB mutationsNone
EthambutolArabinosyl transferasesembAB mutationsPartial (structural analogs only)
BedaquilineATP synthaseatpE mutationsNone (synergy observed)

SQ109 maintains low MIC values against MDR and XDR strains, with MIC₉₀, MIC₉₅, and MIC₉₉ values of 0.25 mg/L, 0.5 mg/L, and 1.0 mg/L, respectively, across 225 clinical isolates [2]. Resistance development occurs primarily through:

  • Non-synonymous mutations in mmpL3 (observed in laboratory strains)
  • Efflux pump overexpression (notably MmpL5 and MmpL7) in clinical pre-XDR isolates, with MmpL7 expression increasing MIC from 16 mg/L to 32 mg/L in Mycobacterium smegmatis models [2]

The low frequency of spontaneous resistance (10⁻⁷ to 10⁻⁸) further supports its potential against drug-resistant strains [1].

Immunomodulatory Properties

Beyond direct bactericidal activity, SQ109 enhances host immunity through:

  • Macrophage Polarization: Promotes pro-inflammatory M1 polarization via p38 MAPK pathway activation, increasing TNF-α, IL-6, and IL-1β production [3] [9]
  • T-cell Modulation: Boosts protective Th1 (IFN-γ⁺ CD4⁺) and Th17 responses in murine models while reducing immunosuppressive Treg activity [3] [9]
  • Apoptosis Induction: Triggers apoptosis in M. tuberculosis-infected macrophages, potentially limiting bacterial dissemination [9]

These immunomodulatory effects contrast with frontline TB drugs like isoniazid, which exhibit immunotoxic effects on T-cells and increase reinfection risk [3] [9].

Synergistic Potential

SQ109 enhances the efficacy of multiple anti-TB agents:

  • With isoniazid: 30% reduction in murine TB treatment duration [1] [7]
  • With rifampicin: Additive effects through complementary cell wall disruption [1]
  • With bedaquiline: Potent synergy due to dual membrane/cell wall targeting [1] [10]

Table 3: Synergistic Interactions of SQ109 with Anti-TB Drugs

Drug CombinationExperimental ModelObserved Synergistic Effect
SQ109 + IsoniazidMurine aerosol infection30% treatment shortening
SQ109 + RifampicinIn vitro broth cultureAdditive bactericidal activity
SQ109 + BedaquilineMacrophage infection modelEnhanced intracellular killing
SQ109 + PyrazinamideMurine TB modelAccelerate culture conversion

Clinical evidence from a Russian Phase IIb/III trial (n=140 MDR-TB patients) demonstrated that SQ109-containing regimens achieved:

  • Significantly higher sputum conversion rates (79.7% vs 61.4% in per-protocol analysis)
  • Faster median time to culture conversion (56 vs 84 days) [8]

These properties position SQ109 as a versatile agent for novel regimen development, particularly against drug-resistant TB. The compound is currently in Phase III clinical evaluation in combination regimens, highlighting its potential to address the global drug resistance crisis [10].

Properties

CAS Number

502487-67-4

Product Name

SQ109

IUPAC Name

N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine

Molecular Formula

C22H38N2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+

InChI Key

JFIBVDBTCDTBRH-REZTVBANSA-N

SMILES

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine
SQ 109
SQ-109
SQ109 compound

Canonical SMILES

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C

Isomeric SMILES

CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.